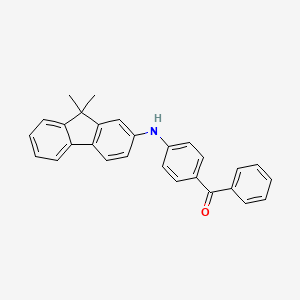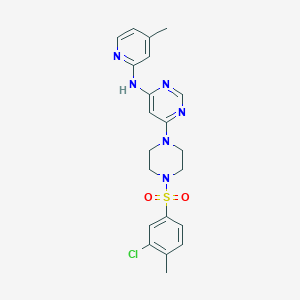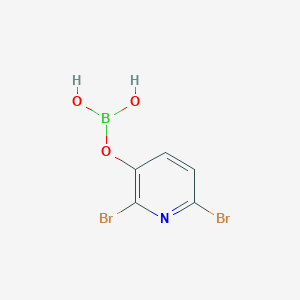
2,6-Dibromo-3-pyridineboricacid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,6-Dibromo-3-pyridineboricacid is an organoboron compound with the molecular formula C₅H₄BBr₂NO₃. It is a derivative of pyridine, where the boric acid group is attached to the 3-position of the pyridine ring, and bromine atoms are attached to the 2 and 6 positions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-Dibromo-3-pyridineboricacid typically involves the halogen-metal exchange reaction followed by borylation. One common method includes the use of halogenated pyridines, such as 2,6-dibromopyridine, which undergoes a halogen-metal exchange reaction with an organometallic reagent like n-butyllithium. This intermediate is then treated with a boron-containing reagent, such as trimethyl borate, to yield the desired boronic acid .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory-scale synthesis but are optimized for larger scales. These methods often involve continuous flow processes and the use of more efficient catalysts to improve yield and reduce production costs .
Chemical Reactions Analysis
Types of Reactions
2,6-Dibromo-3-pyridineboricacid undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other nucleophiles under suitable conditions.
Coupling Reactions: It is commonly used in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions
Substitution Reactions: Reagents such as organolithium or Grignard reagents are used for halogen-metal exchange.
Coupling Reactions: Palladium catalysts and bases like potassium carbonate are typically used in Suzuki-Miyaura coupling reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, Suzuki-Miyaura coupling with an aryl halide would yield a biaryl compound .
Scientific Research Applications
2,6-Dibromo-3-pyridineboricacid has several applications in scientific research:
Organic Synthesis: It is used as a building block in the synthesis of more complex organic molecules.
Materials Science: It is used in the preparation of advanced materials with specific electronic properties.
Medicinal Chemistry: It serves as an intermediate in the synthesis of pharmaceutical compounds.
Mechanism of Action
The mechanism of action of 2,6-Dibromo-3-pyridineboricacid in chemical reactions involves the formation of boron-oxygen bonds, which facilitate various coupling reactions. In Suzuki-Miyaura coupling, the boronic acid group interacts with a palladium catalyst to form a palladium-boron complex, which then undergoes transmetalation with an aryl halide to form the desired product .
Comparison with Similar Compounds
Similar Compounds
2,6-Dibromopyridine: Lacks the boronic acid group but is used in similar substitution reactions.
3-Pyridineboricacid: Lacks the bromine atoms but is used in similar coupling reactions.
Uniqueness
2,6-Dibromo-3-pyridineboricacid is unique due to the presence of both bromine atoms and the boronic acid group, which allows it to participate in a wider range of chemical reactions compared to its analogs .
Properties
CAS No. |
1310383-26-6 |
|---|---|
Molecular Formula |
C5H4BBr2NO3 |
Molecular Weight |
296.71 g/mol |
IUPAC Name |
(2,6-dibromopyridin-3-yl)oxyboronic acid |
InChI |
InChI=1S/C5H4BBr2NO3/c7-4-2-1-3(5(8)9-4)12-6(10)11/h1-2,10-11H |
InChI Key |
FNNUYTSIKNZEBF-UHFFFAOYSA-N |
Canonical SMILES |
B(O)(O)OC1=C(N=C(C=C1)Br)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1-(4-tert-butylbenzyl)-3-phenylthieno[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B14121065.png)
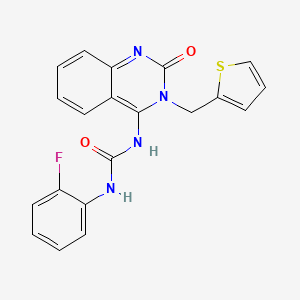

![3-(tert-Butyl)-3'-methoxy-[1,1'-biphenyl]-4-ol](/img/structure/B14121087.png)
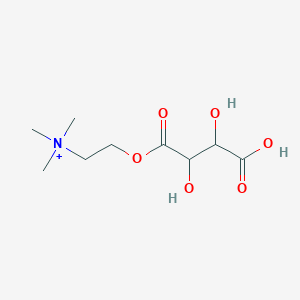
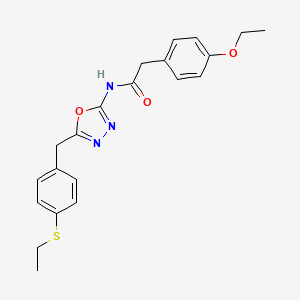
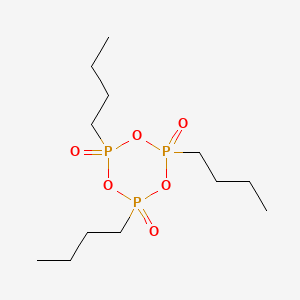
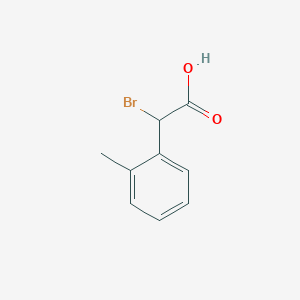
![Ethanol, 2-[(4-amino-3-methylphenyl)ethylamino]-](/img/structure/B14121120.png)

